Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate
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Overview
Description
Ethyl 10-methoxy-3-oxa-9-azaspiro[55]undec-9-ene-7-carboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensionality, which often result in unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate typically involves multiple steps, including cyclization reactions. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis . The solvents are removed by evaporation under reduced pressure, followed by drying the residue .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and its inhibition disrupts the bacterial cell wall synthesis, leading to cell death . The compound’s unique spirocyclic structure allows it to fit into the protein’s active site, blocking its function effectively.
Comparison with Similar Compounds
Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate: This compound shares a similar spirocyclic scaffold but differs in its functional groups, which can result in different biological activities.
This compound: This compound is structurally similar but may have different substituents that affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-methoxy-9-oxa-3-azaspiro[5.5]undec-2-ene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQIGEKTWQBDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN=C(CC12CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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